1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride
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Overview
Description
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperidin-4-one: This compound has a similar structure but lacks the amine group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)piperidine hydrochloride: This compound is structurally similar but has different pharmacological activities and applications.
1-(4-Chlorophenyl)carbonylpiperidin-4-one:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17Cl3N2 |
---|---|
Molecular Weight |
283.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H |
InChI Key |
FDEGKEGVXBTHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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